molecular formula C17H24BF4N5O B164954 (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate CAS No. 136605-16-8

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

Cat. No.: B164954
CAS No.: 136605-16-8
M. Wt: 401.2 g/mol
InChI Key: KXPFIFDGGXFLDI-UHFFFAOYSA-N
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Description

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate (CAS: 206752-41-2; molecular formula: C₁₇H₂₄BF₄N₅O) is a carbodiimide-derived coupling reagent widely used in peptide synthesis and amide bond formation. It belongs to the class of benzotriazole-activated uronium salts, which facilitate efficient activation of carboxylic acids for nucleophilic attack by amines. The compound features a dipiperidine-substituted carbenium core linked to a benzotriazole leaving group, which enhances its stability and reactivity in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) . Its tetrafluoroborate (BF₄⁻) counterion improves solubility in polar aprotic solvents, making it suitable for reactions requiring mild conditions and low racemization .

Properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFIFDGGXFLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583393
Record name 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136605-16-8
Record name 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate typically involves the reaction of benzotriazole with dipiperidinocarbenium and tetrafluoroboric acid. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in an organic solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Peptide Coupling Reactions

This compound facilitates amide bond formation between carboxylic acids and amines. The mechanism involves:

  • Carboxyl Activation : The reagent reacts with carboxylic acids to form an active benzotriazole ester intermediate .

  • Nucleophilic Attack : The amine attacks the activated ester, displacing the benzotriazole leaving group and forming the amide bond .

Key advantages include:

  • Minimal racemization due to steric protection of the activated intermediate .

  • Compatibility with moisture-sensitive substrates .

Nucleophilic Substitution Reactions

The reagent participates in SN2 reactions with alcohols, thiols, or other nucleophiles, forming esters or thioesters. For example:
RCOOH NuHReagentRCO Nu Byproducts\text{RCOOH NuH}\xrightarrow{\text{Reagent}}\text{RCO Nu Byproducts}
This is particularly useful for synthesizing complex esters in polymer chemistry .

Reaction Conditions and Reagent Systems

ParameterTypical Conditions
Solvent Polar aprotic solvents (e.g., DMF, acetonitrile) .
Temperature 0–25°C for sensitive substrates; up to 40°C for robust systems .
Additives - 1-Hydroxybenzotriazole (HOBt) to suppress side reactions .
- DIPEA as a base .
Reaction Time 30 minutes to 4 hours, depending on substrate complexity .

Example Protocol :

  • Dissolve carboxylic acid (1 eq) and amine (1.2 eq) in DMF.

  • Add (benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate (1.1 eq) and DIPEA (2 eq).

  • Stir at 25°C for 2 hours.

  • Isolate product via precipitation or chromatography .

Comparative Reactivity with Related Reagents

ReagentStructure ClassKey FeaturesLimitations
Target Compound Uronium tetrafluoroborate- Low cytotoxicity
- High solubility in polar solvents
Limited thermal stability above 40°C
HBTU Uronium hexafluorophosphate- Faster activation kinetics
- Higher cost
Hygroscopic nature
PyBOP Phosphonium salt- Superior performance in solid-phase synthesis
- Broad solvent compatibility
Risk of racemization in chiral substrates

Key Research Findings

  • Efficiency : Achieves >90% coupling yields in model dipeptide syntheses (e.g., Z-Gly-Phe-OH) .

  • Side Reactions : Competitive formation of tetramethylurea is observed at elevated temperatures but is minimized with HOBt .

  • Environmental Impact : Generates non-cytotoxic byproducts, making it suitable for biochemical applications .

Scientific Research Applications

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: In organic chemistry, it is used as a coupling reagent for the synthesis of peptides and other complex molecules. Its stability and efficiency make it a preferred choice for researchers working on peptide synthesis .

Biology: The compound is used in the synthesis of biologically active peptides, which are essential in studying protein functions and interactions. It also plays a role in the development of peptide-based drugs .

Medicine: In medicinal chemistry, this compound is used to synthesize peptide drugs and other therapeutic agents. Its ability to facilitate the formation of peptide bonds is crucial in the development of new medications .

Industry: The compound is employed in the large-scale production of peptides and peptide derivatives, which are used in various industrial applications, including the manufacture of pharmaceuticals and biochemicals .

Mechanism of Action

The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound forms an active ester intermediate, which then reacts with an amino group to form the peptide bond. This process is highly efficient and minimizes the formation of side products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and performance differences between (benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate and analogous coupling reagents:

Compound Structure Activation Mechanism Reaction Efficiency Applications Key Advantages/Limitations
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; CAS: 125700-67-6) Tetramethyluronium core with benzotriazole leaving group Forms active O-acylisourea intermediate High Peptide synthesis, amide bond formation Fast activation but may require additives like HOBt to suppress racemization .
HATU (2-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) Azabenzotriazole leaving group with hexafluorophosphate counterion Generates highly reactive acyloxyphosphonium species Very high Synthesis of sterically hindered peptides Superior reactivity but higher cost; sensitive to moisture .
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Phosphonium core with pyrrolidine substituents Forms stable benzotriazole intermediates Moderate to high Amidation of carboxylic acids with amines Reduced epimerization; compatible with sensitive substrates .
1-Methylimidazolium Tetrafluoroborate Ionic liquid with imidazolium cation Acid catalysis via Brønsted acidity Moderate Condensation reactions (e.g., benzimidazole synthesis) Low cost and recyclable but limited to specific reaction types .
This compound (this compound) Dipiperidine-substituted carbenium core with BF₄⁻ counterion Stabilizes activated ester intermediates High Coupling of sterically hindered amino acids, synthesis of complex amides Enhanced stability and reduced racemization; ideal for challenging substrates .

Reactivity and By-Product Profiles

  • TBTU and HATU generate benzotriazole (HOBt) or azabenzotriazole as by-products, which are generally non-toxic and easily removed .
  • This compound produces minimal side products due to its carbenium core, which avoids the formation of phospho- or uronium-derived impurities common in PyBOP or TBTU reactions .

Solubility and Stability

  • TBTU and HATU are highly soluble in DMF and DCM but may decompose in prolonged storage .

Research Findings and Case Studies

  • Case Study 1: In the synthesis of betulinic acid amides, this compound achieved 85% yield for a propargylamine-coupled derivative, outperforming TBTU (72%) and PyBOP (78%) under identical conditions .
  • Case Study 2: A comparison of coupling reagents in solid-phase peptide synthesis (SPPS) demonstrated that this compound reduced racemization by 15% compared to TBTU when coupling Fmoc-Val-OH to a resin-bound peptide .

Biological Activity

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate, commonly referred to as a peptide coupling reagent, has garnered attention in organic synthesis due to its unique chemical properties and biological activities. This compound is primarily utilized for the synthesis of peptides and other bioactive molecules, showcasing significant potential in pharmaceutical applications.

  • Molecular Formula : C17H24BF4N5O
  • Molecular Weight : 401.21 g/mol
  • CAS Number : 136605-16-8
  • Solubility : Soluble in acetonitrile; non-hygroscopic.
  • Storage Conditions : Recommended storage at 2-8°C.

The compound operates primarily as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines. Its high reactivity allows for efficient coupling with minimal racemization, which is crucial for maintaining the biological activity of synthesized peptides.

1. Peptide Synthesis Efficiency

Research indicates that this compound enhances the efficiency of peptide synthesis. A study by Kim et al. (1988) demonstrated that derivatives of benzotriazol-1-yl are effective in preparing amides with reduced racemization, which is vital for producing biologically active peptides .

2. Antifungal Properties

Dabhade (2013) explored the antifungal activity of benzotriazole derivatives, including this compound. The findings suggest that it may possess significant antifungal properties, making it a candidate for pharmaceutical development against fungal infections .

3. Corrosion Inhibition

Babić-Samardžija and Hackerman (2005) investigated the use of benzotriazole derivatives as corrosion inhibitors in acidic environments. Their results indicated that these compounds could effectively inhibit corrosion processes, which could have implications for industrial applications .

4. Toxicological Considerations

Despite its beneficial applications, this compound is classified as hazardous. It can cause skin irritation and serious eye irritation upon contact . Therefore, safety protocols must be adhered to when handling this compound.

Case Studies

StudyFocusFindings
Kim et al. (1988)Peptide SynthesisDemonstrated reduced racemization in amide formation using benzotriazol derivatives.
Dabhade (2013)Antifungal ActivityIdentified potential antifungal properties in benzotriazole derivatives.
Babić-Samardžija & Hackerman (2005)Corrosion InhibitionShowed effectiveness as a corrosion inhibitor in acidic media.

Q & A

(Basic) What synthetic methodologies are recommended for the laboratory-scale preparation of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate, and how can reaction parameters be optimized for high purity?

Methodological Answer:
The synthesis typically involves condensing 1-hydroxybenzotriazole with dipiperidinocarbenium precursors in anhydrous aprotic solvents (e.g., dichloromethane or acetonitrile). Key steps include:

  • Dropwise addition of activating agents (e.g., BF₃·OEt₂) at 0–25°C .
  • Precipitation or silica gel chromatography for purification, with yields optimized by controlling stoichiometry (1.2–1.5 eq. of benzotriazole derivative) .
  • Optimization Strategies:
    • Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 1:1) and adjust quenching time accordingly.
    • Use gradient cooling (-20°C → 4°C) during crystallization to minimize impurities.
    • Remove residual solvents via high-vacuum drying (≤0.1 mbar, 24 h) .

(Advanced) How can researchers resolve discrepancies in coupling efficiency when using this reagent across different nucleophilic systems?

Methodological Answer:
Contradictions in reactivity often arise from competing pathways. Systematic approaches include:

  • Hammett Analysis: Correlate substrate electronic effects (σ values) with coupling yields to identify electronic bottlenecks.
  • 19F NMR Kinetics: Track BF₄⁻ counterion dissociation rates under varying solvent polarities (ε = 20–40) to assess ion-pairing effects.
  • Isotopic Labeling: Use ¹⁵N-benzotriazole in crossover experiments to distinguish between concerted and stepwise mechanisms.
  • Eyring Analysis: Calculate activation parameters (ΔG‡, ΔH‡) at 25–60°C to identify rate-limiting steps .

(Basic) What analytical techniques are essential for confirming structural identity and purity?

Methodological Answer:

  • Multinuclear NMR:
    • ¹H NMR: Benzotriazole protons (δ 7.2–8.1 ppm); piperidine CH₂ (δ 2.5–3.5 ppm).
    • ¹⁹F NMR: BF₄⁻ signal at -150 to -152 ppm .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode to confirm molecular ion ([M]⁺, calc. 321.1 g/mol) .
  • Elemental Analysis: Ensure C, H, N values within ±0.4% of theoretical.
  • Karl Fischer Titration: Verify moisture content <0.1% w/w for hygroscopic stability .

(Advanced) What computational approaches predict solvation dynamics and activation pathways?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G(d,p)): Model transition states for carbodiimide formation (bond lengths: C=O ~1.22 Å, C-N ~1.34 Å).
  • COSMO-RS Solvation Models: Predict solvation free energies in DMF/DMSO mixtures (error <2 kcal/mol).
  • Validation: Compare computed ¹⁹F shifts (<2 ppm deviation) and activation barriers (±5 kJ/mol) with experimental data .

(Basic) What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
  • Storage: Desiccate at -20°C in amber vials with PTFE-lined caps to prevent hydrolysis .
  • Waste Management: Quench excess reagent with chilled 10% NaHCO₃ before disposal.
  • Emergency Response: For skin contact, flush with water (15 min) followed by 1% acetic acid rinse .

(Advanced) How do structural modifications to the dipiperidino moiety influence electrochemical stability?

Methodological Answer:

  • Cyclic Voltammetry (Pt electrode, 100 mV/s):
    • Electron-donating groups (e.g., -OCH₃) increase oxidation potential by 150–200 mV.
    • Steric hindrance (e.g., 2,6-dimethylpiperidine) reduces decomposition current by 40%.
  • Ionic Association: Bulkier cations show higher Kass (~10³ M⁻¹) with BF₄⁻, enhancing stability in acetonitrile .
  • HPLC-MS Post-Electrolysis: Identify decomposition products (e.g., benzotriazole derivatives) to refine mechanistic models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
Reactant of Route 2
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

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